molecular formula C16H11NO B7636056 4-(Quinolin-4-yl)benzaldehyde

4-(Quinolin-4-yl)benzaldehyde

Cat. No.: B7636056
M. Wt: 233.26 g/mol
InChI Key: NJTDQZLODVDZSB-UHFFFAOYSA-N
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Description

4-(Quinolin-4-yl)benzaldehyde is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N The structure of this compound consists of a quinoline ring attached to a benzaldehyde moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-4-yl)benzaldehyde can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and a ketone in the presence of an amine catalyst. This method allows for the formation of the quinoline ring system under relatively mild conditions .

Another method involves the use of a rhodium-catalyzed hydroarylation/hydrovinylation reaction. In this process, β-(2-aminophenyl)-α,β-ynones react with arylboronic acids or potassium aryl and vinyl trifluoroborates, followed by nucleophilic attack of the amino group onto the carbonyl .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often employed to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-4-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Quinolin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the aldehyde group at the 4-position of the quinoline ring allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-quinolin-4-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-11-12-5-7-13(8-6-12)14-9-10-17-16-4-2-1-3-15(14)16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTDQZLODVDZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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